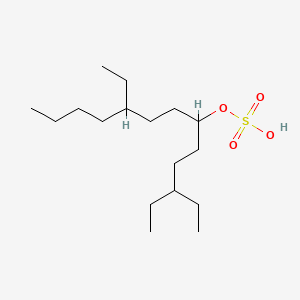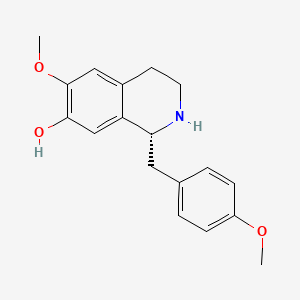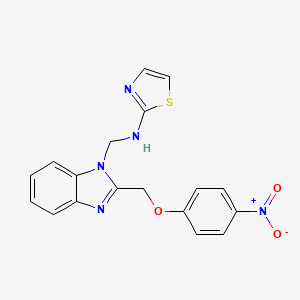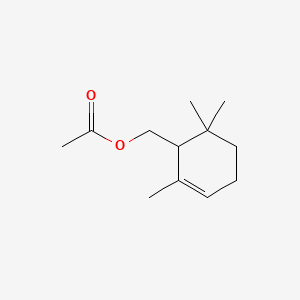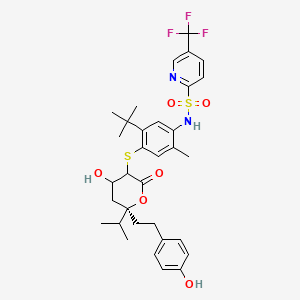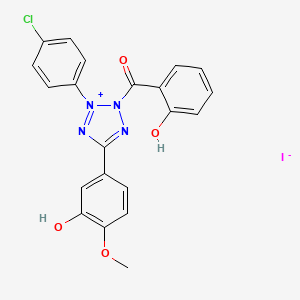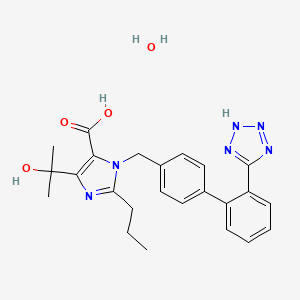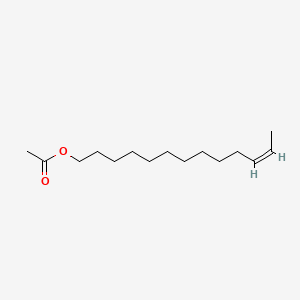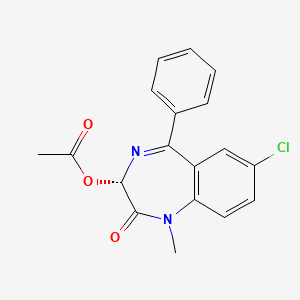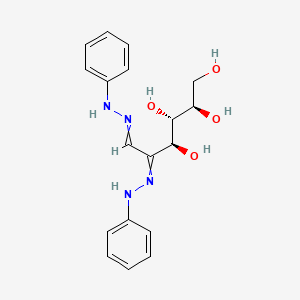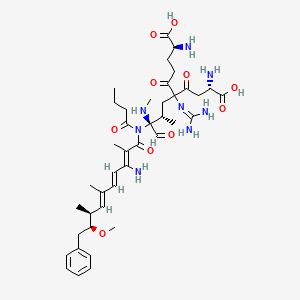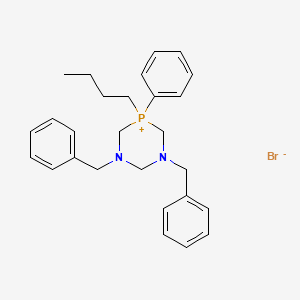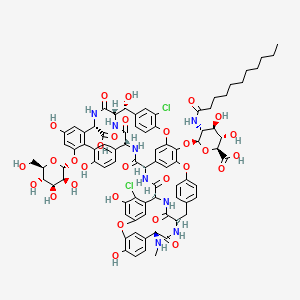
Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibiotic A-40926 A1 is a glycopeptide antibiotic that belongs to the teicoplanin family. It is produced by the actinomycete Nonomuraea gerenzanensis and is structurally similar to teicoplanin. This antibiotic is known for its effectiveness against Gram-positive bacteria, including resistant strains, making it a valuable tool in the fight against superbug infections .
準備方法
Synthetic Routes and Reaction Conditions
The production of Antibiotic A-40926 A1 primarily involves fermentation using the Nonomuraea gerenzanensis strain. The fermentation process is optimized by adjusting the medium composition, including low initial concentrations of phosphate and ammonium, which are beneficial for the antibiotic’s production . Additionally, genetic manipulation of the dbv gene cluster, combined with medium optimization, has been shown to significantly increase the yield of A-40926 .
Industrial Production Methods
Industrial production of Antibiotic A-40926 A1 relies on fermentation processes. The engineered strain lcu1, with specific genetic modifications, has been developed to enhance production. The optimized M9 medium, designed using the central composite design method, has been verified to significantly improve the yield of A-40926 .
化学反応の分析
Types of Reactions
Antibiotic A-40926 A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its properties or create derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving A-40926 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of A-40926 include its derivatives, such as dalbavancin, which is a semi-synthetic antibiotic derived from A-40926. These derivatives often exhibit enhanced antimicrobial activity and improved pharmacokinetic properties .
科学的研究の応用
Antibiotic A-40926 A1 has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other glycopeptide antibiotics, such as dalbavancin.
Biology: It is used to study the mechanisms of antibiotic resistance and the biosynthesis of glycopeptide antibiotics.
Medicine: A-40926 is used in the development of new antibiotics to combat resistant bacterial infections.
Industry: The fermentation process for A-40926 production is studied to optimize industrial-scale antibiotic production
作用機序
Antibiotic A-40926 A1 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the cell wall and leading to cell lysis. The molecular targets of A-40926 include enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .
類似化合物との比較
Similar Compounds
Teicoplanin: Structurally similar to A-40926 and used to treat Gram-positive bacterial infections.
Vancomycin: Another glycopeptide antibiotic used as a last resort for resistant bacterial infections.
Dalbavancin: A semi-synthetic derivative of A-40926 with enhanced properties.
Uniqueness
Antibiotic A-40926 A1 is unique due to its specific structure, which includes a heptapeptide skeleton, two sugar residues, two chlorine atoms, and an acyl chain. This structure contributes to its potent antimicrobial activity and its role as a precursor for the synthesis of other antibiotics .
特性
分子式 |
C82H86Cl2N8O29 |
|---|---|
分子量 |
1718.5 g/mol |
IUPAC名 |
(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(undecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C82H86Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-26-37-27-53(71)117-49-21-16-36(24-44(49)83)65(99)63-78(110)91-62(79(111)112)42-28-38(94)29-51(118-82-70(104)68(102)66(100)54(32-93)119-82)56(42)41-23-34(14-19-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-30-40(31-48(97)57(43)84)116-50-25-35(15-20-47(50)96)58(85-2)74(106)86-45(73(105)90-61)22-33-12-17-39(115-52)18-13-33/h12-21,23-31,45,54,58-70,72,81-82,85,93-97,99-104H,3-11,22,32H2,1-2H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58+,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1 |
InChIキー |
KFFFTRROFFANLL-DVJUIXTISA-N |
異性体SMILES |
CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
正規SMILES |
CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
